An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-nitroquinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-nitroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic utility of 2,3-Dichloro-6-nitroquinoxaline. This compound is a vital heterocyclic building block, extensively utilized in the synthesis of novel therapeutic agents and other functional organic molecules.
Core Physicochemical Properties
2,3-Dichloro-6-nitroquinoxaline is a yellow crystalline solid at room temperature.[1] Its structural and chemical properties make it a versatile precursor in medicinal chemistry and materials science.[1][2] The quantitative physicochemical parameters are summarized below.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 2379-60-4 | [1][3] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 244.031 g/mol | [1] |
| Appearance | Yellow crystalline solid; White to Orange to Green powder to crystal; Pale-yellow to Yellow-brown Solid | [1] |
| Melting Point | 151-155 °C[3]; ~220-222 °C[1] | [1][3] |
| Solubility | Sparingly soluble in water; Moderately soluble in organic solvents. | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1] |
Note: Discrepancies in melting point values exist in the literature, which may be due to different experimental conditions or sample purity.
Table 2: Computed Physicochemical Descriptors
| Property | Value | Source |
| ACD/LogP | 2.80 | [1] |
| XLogP3-AA | 3.0 | [4] |
| Topological Polar Surface Area (TPSA) | 71.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Freely Rotating Bonds | 1 | [1] |
| Index of Refraction | 1.704 | [1] |
| Molar Refractivity | 56.61 cm³ | [1] |
| Molar Volume | 145.7 cm³ | [1] |
| pKa (Predicted) | -7.43 ± 0.48 | [1] |
| Vapour Pressure | 4.16E-05 mmHg at 25°C | [1] |
| Enthalpy of Vaporization | 58.39 kJ/mol | [1] |
Spectroscopic and Structural Data
While specific spectral data for 2,3-Dichloro-6-nitroquinoxaline is not detailed in the provided search results, characterization of its derivatives and similar quinoxaline compounds consistently relies on standard analytical techniques. The structural confirmation of synthesized compounds derived from this molecule typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the molecular structure.[5][6]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.[4][6]
-
Elemental Analysis: Provides the empirical formula of the synthesized compounds.[5]
Experimental Protocols
2,3-Dichloro-6-nitroquinoxaline is a key intermediate primarily used in nucleophilic aromatic substitution (SɴAr) reactions to generate a diverse range of derivatives.[7][8][9] The two chlorine atoms at the C2 and C3 positions are excellent leaving groups, allowing for sequential and regioselective substitution.
General Protocol for Nucleophilic Aromatic Substitution (SɴAr)
This protocol outlines a typical procedure for the synthesis of 2,3-disubstituted quinoxaline derivatives.
-
Reaction Setup: To a solution of 2,3-Dichloro-6-nitroquinoxaline (1 equivalent) in a suitable organic solvent (e.g., Dimethylformamide - DMF, Ethanol, or Dioxane), add the first nucleophile (e.g., an aliphatic amine, aniline, or thiol, typically 1-2 equivalents).[2][7]
-
First Substitution: The reaction mixture is stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the nucleophilicity of the incoming group.[2][7] Microwave irradiation can also be employed to reduce reaction times.[8] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]
-
Isolation of Intermediate: Upon completion, the solvent is removed under vacuum. The resulting intermediate (a mono-substituted 2-chloro-quinoxaline) can be purified by column chromatography on silica gel or by recrystallization.[6]
-
Second Substitution: The purified mono-substituted intermediate is then subjected to a second nucleophilic substitution with a different nucleophile under similar reaction conditions to yield the final 2,3-disubstituted 6-nitroquinoxaline derivative.
-
Characterization: The final product's structure and purity are confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.[5][6]
Applications in Drug Discovery and Materials Science
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[10][11] 2,3-Dichloro-6-nitroquinoxaline serves as a foundational molecule for the development of agents with diverse therapeutic potential.
-
Anti-schistosomal Agents: Derivatives synthesized from this compound have shown potent activity against multiple life-cycle stages of Schistosoma mansoni, the parasite responsible for schistosomiasis.[7][12] The nitro group is often crucial for this activity.[7]
-
Anticancer and Antimicrobial Agents: The versatility of the dichloroquinoxaline core allows for the synthesis of fused and substituted quinoxalines that exhibit significant anticancer and antimicrobial properties.[11][13]
-
Kinase Inhibitors: Quinoxaline derivatives have been designed as kinase inhibitors for potential therapeutic applications.[14]
-
Organic Dyes and Chemosensors: The core structure is used to create amino-nitroquinoxaline dyes.[5]
The synthetic versatility allows for the creation of large compound libraries for screening and structure-activity relationship (SAR) studies, accelerating the drug discovery process.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-DICHLORO-6-NITROQUINOXALINE | 2379-60-4 [chemicalbook.com]
- 4. PubChemLite - 2,3-dichloro-6-nitroquinoxaline (C8H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 5. scielo.br [scielo.br]
- 6. rsc.org [rsc.org]
- 7. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
